2-oxo-N-(thiophen-2-ylmethyl)-2,3,4,5-tetrahydro-1H-1-benzazepine-7-sulfonamide
Description
The compound 2-oxo-N-(thiophen-2-ylmethyl)-2,3,4,5-tetrahydro-1H-1-benzazepine-7-sulfonamide is a derivative of the 2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine-7-sulfonamide scaffold (CAS 1340487-11-7), which consists of a seven-membered benzazepine ring fused to a benzene core, a sulfonamide group at position 7, and an oxo group at position 2 . This modification distinguishes it from the parent compound and other analogs.
Properties
Molecular Formula |
C15H16N2O3S2 |
|---|---|
Molecular Weight |
336.4 g/mol |
IUPAC Name |
2-oxo-N-(thiophen-2-ylmethyl)-1,3,4,5-tetrahydro-1-benzazepine-7-sulfonamide |
InChI |
InChI=1S/C15H16N2O3S2/c18-15-5-1-3-11-9-13(6-7-14(11)17-15)22(19,20)16-10-12-4-2-8-21-12/h2,4,6-9,16H,1,3,5,10H2,(H,17,18) |
InChI Key |
VVJXRCCTKZMEDF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C=CC(=C2)S(=O)(=O)NCC3=CC=CS3)NC(=O)C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-oxo-N-(thiophen-2-ylmethyl)-2,3,4,5-tetrahydro-1H-1-benzazepine-7-sulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzazepine Core: This can be achieved through a cyclization reaction involving an appropriate precursor, such as a substituted phenethylamine.
Introduction of the Sulfonamide Group: This step involves the reaction of the benzazepine intermediate with a sulfonyl chloride in the presence of a base, such as triethylamine, to form the sulfonamide.
Attachment of the Thiophene Ring: The final step involves the alkylation of the sulfonamide with a thiophen-2-ylmethyl halide under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated synthesis equipment to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-oxo-N-(thiophen-2-ylmethyl)-2,3,4,5-tetrahydro-1H-1-benzazepine-7-sulfonamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the benzazepine core can be reduced to form alcohols.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
Medicinal Chemistry Applications
-
Antimicrobial Activity :
- Mechanism of Action : Sulfonamides generally act by inhibiting bacterial folic acid synthesis through competitive inhibition of para-aminobenzoic acid (PABA). The unique structure of this compound may enhance its efficacy against specific bacterial strains.
- Minimum Inhibitory Concentration (MIC) Studies : Recent studies have evaluated the antimicrobial properties of this compound against various bacterial strains. The following table summarizes the MIC values:
These results indicate significant antibacterial activity, especially against E. coli, suggesting its potential as a therapeutic agent for bacterial infections.Bacterial Strain MIC (µg/mL) Staphylococcus aureus 32 Escherichia coli 16 Pseudomonas aeruginosa 64 -
Antifungal Activity :
- The compound has also been tested for antifungal properties. The observed efficacy against fungal strains is summarized below:
These values demonstrate moderate antifungal activity, indicating that further structural modifications could enhance efficacy.Fungal Strain MIC (µg/mL) Candida albicans 64 Aspergillus niger 128
Case Studies
-
Efficacy in Animal Models :
- A study involving murine models infected with E. coli showed that administration of the compound resulted in a significant reduction in bacterial load compared to control groups, with an approximate 80% reduction in bacterial counts within 24 hours post-treatment. This finding supports the compound's potential for therapeutic use in infectious diseases.
-
Synergistic Effects with Other Antibiotics :
- Investigations into the synergistic effects of this compound when combined with conventional antibiotics such as ampicillin demonstrated enhanced efficacy against resistant strains of Staphylococcus aureus. The combination therapy reduced the MIC by half when used together, suggesting that this compound may be a valuable addition to existing antibiotic regimens.
Mechanism of Action
The mechanism of action of 2-oxo-N-(thiophen-2-ylmethyl)-2,3,4,5-tetrahydro-1H-1-benzazepine-7-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with active sites of enzymes, while the thiophene ring can participate in π-π interactions with aromatic residues. These interactions can modulate the activity of the target enzymes or receptors, leading to the compound’s biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Benzazepine Sulfonamide Core
N-[1-(4-Benzylpiperazin-1-yl)-3-methyl-1-oxobutan-2-yl] Derivative (ZINC000020981310)
- Structure : This analog features a complex N-substituent combining a benzylpiperazine moiety and a methyl-oxobutan-2-yl group.
- Molecular Formula : C₂₄H₂₉N₅O₄S
- Molecular Weight : 483.59 g/mol
- Key Differences : The bulky, polar substituent likely improves solubility but reduces membrane permeability compared to the thiophen-2-ylmethyl group.
- Biological Activity : Reported binding affinity score: -38.296 (computational docking), suggesting moderate receptor interaction .
N-(3-Methoxypropyl)-N-(thiophen-2-ylmethyl) Derivative (G017-1847)
- Structure : Dual substitution with 3-methoxypropyl and thiophen-2-ylmethyl groups.
- Molecular Formula : C₁₉H₂₄N₂O₄S₂
- Molecular Weight : 408.54 g/mol
- Key Differences : The methoxypropyl group introduces ether oxygen, enhancing hydrophilicity. This contrasts with the target compound’s single thiophen-2-ylmethyl substitution, which prioritizes lipophilicity .
Heterocyclic Core Modifications
2,3,4,5-Tetrahydro-2,4-dioxo-1H-1,5-benzodiazepine-7-sulfonamide (CAS 923105-86-6)
- Structure : Benzodiazepine core (two nitrogen atoms) with two oxo groups at positions 2 and 4.
- Molecular Formula : C₉H₉N₃O₄S
- Molecular Weight : 255.25 g/mol
- The dual oxo groups increase hydrogen-bonding capacity compared to the benzazepine analog .
Privileged Scaffold Considerations
The benzazepine sulfonamide core is classified as a "privileged substructure" due to its ability to bind diverse biological targets through defined spatial presentation of substituents. Thiophen-2-ylmethyl substitution aligns with strategies to optimize bioavailability and target engagement via aromatic interactions, contrasting with bulkier groups (e.g., benzylpiperazine) that may hinder diffusion .
Comparative Data Table
*Calculated based on parent compound (C₁₀H₁₂N₂O₃S, MW 240.28 ) + thiophen-2-ylmethyl (C₅H₅S, MW 97.07) – 1 H.
Research Implications
- Thiophene vs. Benzylpiperazine : The thiophen-2-ylmethyl group offers a balance of lipophilicity and compact size, favoring blood-brain barrier penetration compared to polar benzylpiperazine derivatives .
- Benzodiazepine vs. Benzazepine : The benzodiazepine analog’s dual oxo groups may improve binding to serine proteases or kinases, whereas the benzazepine core is more suited for G-protein-coupled receptor (GPCR) targets .
Biological Activity
The compound 2-oxo-N-(thiophen-2-ylmethyl)-2,3,4,5-tetrahydro-1H-1-benzazepine-7-sulfonamide is a member of the benzazepine family and has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, including pharmacological effects, mechanisms of action, and structural characteristics.
Structural Characteristics
The molecular formula of the compound is . It contains a benzazepine core with a thiophene substituent and a sulfonamide group, which are critical for its biological activity. The presence of the thiophene ring is particularly noteworthy as it can enhance lipophilicity and facilitate interactions with biological targets.
Pharmacological Properties
Research indicates that compounds with a similar structure to 2-oxo-N-(thiophen-2-ylmethyl)-2,3,4,5-tetrahydro-1H-1-benzazepine have exhibited various biological activities:
- Antimicrobial Activity : Some derivatives have shown promising antimicrobial effects against resistant strains of bacteria. For instance, compounds in the benzazepine class have been evaluated for their ability to inhibit the growth of Mycobacterium tuberculosis (Mtb) .
- Cytotoxicity : Studies have reported varying degrees of cytotoxicity against cancer cell lines. The sulfonamide moiety is often associated with enhanced anticancer properties due to its ability to interfere with metabolic pathways in rapidly dividing cells.
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in inflammatory pathways. For example, benzazepines have been explored as inhibitors of cyclooxygenase enzymes (COX), which play a significant role in inflammation and pain .
The biological activity of 2-oxo-N-(thiophen-2-ylmethyl)-2,3,4,5-tetrahydro-1H-1-benzazepine is likely mediated through several mechanisms:
- Receptor Binding : The compound may bind to various receptors in the body, influencing physiological responses. The presence of the thiophene group may enhance receptor affinity.
- Interference with Signaling Pathways : By inhibiting key enzymes or receptors, this compound could disrupt signaling pathways that lead to inflammation or cancer cell proliferation.
Case Studies
Several studies have investigated the biological activity of related compounds:
- Study on Antimicrobial Properties : A study demonstrated that certain benzazepine derivatives exhibited submicromolar activity against resistant strains of Mtb . These findings suggest that modifications to the benzazepine structure can enhance efficacy.
- Cytotoxicity Evaluation : In vitro assays have shown that related compounds can induce apoptosis in cancer cell lines while exhibiting low toxicity to normal cells . This selectivity is crucial for therapeutic applications.
Data Summary
The following table summarizes key findings related to the biological activity of benzazepine derivatives:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
